molecular formula C12H17NO3 B14603403 2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate CAS No. 61073-18-5

2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate

Cat. No.: B14603403
CAS No.: 61073-18-5
M. Wt: 223.27 g/mol
InChI Key: MJBFTAFPVIRCOZ-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-(Butan-2-yl)phenol with a carbamoyl chloride derivative in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of carbamates often involves the use of efficient and scalable methods. One-pot reactions, where multiple steps are combined into a single reaction vessel, are commonly employed. For example, the reaction of carbonylimidazolide with a nucleophile in water can produce carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or alcohols.

    Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The compound’s molecular structure allows it to bind to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its reactivity and potential for forming various derivatives .

Properties

CAS No.

61073-18-5

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2-butan-2-ylphenyl) N-(hydroxymethyl)carbamate

InChI

InChI=1S/C12H17NO3/c1-3-9(2)10-6-4-5-7-11(10)16-12(15)13-8-14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15)

InChI Key

MJBFTAFPVIRCOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(=O)NCO

Origin of Product

United States

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